(S)-1-Isopropylpyrrolidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

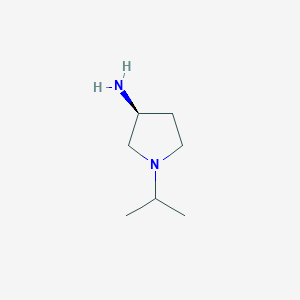

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMPPWYYXRLJX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Amines As Privileged Motifs in Asymmetric Synthesis

Chiral amines are fundamental building blocks in the chemical and pharmaceutical industries, with a significant percentage of small-molecule drugs containing at least one chiral amine fragment. nih.govacs.org Their importance stems from their prevalence in natural products and their ability to serve as chiral auxiliaries, resolving agents, and, most notably, as catalysts in asymmetric reactions. nih.govsigmaaldrich.com The development of synthetic methods for accessing enantiomerically pure amines is a cornerstone of modern organic synthesis, driven by the demand for stereochemically defined pharmaceuticals and agrochemicals. nih.govresearchgate.net

The utility of chiral amines extends to their role as organocatalysts, where they can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.org This mode of activation has been successfully applied to a wide array of chemical transformations, enabling the construction of complex molecules with high levels of enantioselectivity. wikipedia.orgacs.org The ability of chiral amines to create a specific three-dimensional environment around the reacting species is crucial for inducing stereoselectivity, making them indispensable tools for the asymmetric synthesis of intricate molecular targets.

An Overview of Pyrrolidine Based Scaffolds in Modern Organic Transformations

The pyrrolidine (B122466) scaffold is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and other biologically active compounds. acs.orgtandfonline.comfrontiersin.org This has made the development of synthetic routes to substituted pyrrolidine derivatives a significant objective for organic and medicinal chemists. acs.orgresearchgate.net The inherent structural rigidity and chirality of many pyrrolidine derivatives make them excellent candidates for use as ligands in metal-catalyzed reactions and as organocatalysts. nih.gov

Pyrrolidine-based organocatalysts have been instrumental in advancing various asymmetric transformations. nih.gov For instance, derivatives of the amino acid proline have been shown to be highly effective catalysts for enantioselective aldol (B89426) and Mannich reactions. nih.govorganic-chemistry.org The stereochemistry and substitution pattern on the pyrrolidine ring can be systematically modified to fine-tune the catalyst's reactivity and selectivity for a specific transformation. This modularity has led to the development of a diverse library of pyrrolidine-based catalysts capable of promoting a broad range of reactions with high efficiency and stereocontrol. acs.orgrsc.org

The following table provides examples of modern organic transformations catalyzed by pyrrolidine derivatives, highlighting the versatility of this scaffold.

| Reaction Type | Catalyst Type | Substrates | Outcome |

| anti-Mannich-Type Reaction | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes and α-imino esters | High diastereo- and enantioselectivities (up to >99% ee). organic-chemistry.org |

| Aza-Michael/Michael/Aldol Cascade | Spiro-pyrrolidine (SPD) organocatalyst | α,β-Unsaturated aldehydes and β-aminophenyl ketones | Construction of hydrophenanthridine derivatives with high enantioselectivity (up to 98% ee). acs.org |

| Alkyne Hydroamination/Iminium Ion Formation/Allylation | Gold-catalyzed tandem reaction | Terminal alkynes | Stereoselective synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org |

| [3+2] Cycloaddition | Chiral phosphine | Heteroatom-substituted alkenes and α-substituted isocyanoacetates | Access to pyrrolidine derivatives with sulfur- or oxygen-substituted quaternary stereocenters with excellent enantioselectivity. rsc.org |

The Historical Context of Chiral Amine Organocatalysis

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The creation of the chiral pyrrolidine ring is a foundational step in the synthesis of (S)-1-isopropylpyrrolidin-3-amine. Various asymmetric techniques are employed to ensure the correct stereochemistry at the C3 position.

Asymmetric Hydrogenation Routes to Chiral Amines

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines from prochiral precursors like enamines or imines. nih.govwikipedia.org This approach often utilizes transition metal catalysts complexed with chiral ligands. For instance, iridium- and rhodium-based catalysts with diphosphine ligands have shown success in the asymmetric hydrogenation of enamines. ajchem-b.comwikipedia.org Specifically, certain pyrrolidine-derived enamines can be hydrogenated with high enantioselectivity (up to 99.9% ee) using cationic rhodium(I) phosphonite systems. wikipedia.org

The development of catalyst systems like the BridgePhos-Rh has enabled the asymmetric hydrogenation of substrates such as 3-benzoylaminocoumarins, yielding chiral 3-amino dihydrocoumarins with excellent enantioselectivities (up to 99.7% ee). ajchem-b.com Furthermore, iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimines is a viable route to chiral amines with high enantioselectivity. ajchem-b.com The choice of catalyst and reaction conditions is critical and often substrate-dependent, with different ligand classes being optimal for different types of unsaturated precursors. ajchem-b.comwikipedia.org

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring can be achieved through various cyclization strategies. One common approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction. mdpi.com Other methods include the cyclization of amino alcohols or amino ketones. mdpi.com

More advanced strategies employ cascade reactions, such as the glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition, to construct polycyclic pyrrolidine-containing compounds. mdpi.com Intramolecular aza-Michael cyclizations also offer a route to substituted pyrrolidines. For example, an asymmetric "clip-cycle" synthesis has been developed where Cbz-protected bis-homoallylic amines are activated via alkene metathesis and then undergo an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. core.ac.uk

Silver-catalyzed cyclization of allenic amino acids has also been shown to produce highly functionalized Δ3-pyrrolines with transfer of chiral information. organic-chemistry.org These cyclization methods provide diverse pathways to the pyrrolidine core, often with good control over stereochemistry.

Desymmetrization Approaches to Chiral Pyrrolidines

Desymmetrization of prochiral or meso compounds is a highly efficient strategy for obtaining enantiomerically pure pyrrolidines. researchgate.net This approach can theoretically achieve yields close to 100%. researchgate.net

One notable method is the desymmetrization of oxetanes to produce chiral pyrrolidines. organic-chemistry.orgnih.gov This can be achieved using either a tert-butylsulfinamide chiral auxiliary with an indium triflate (In(OTf)₃) catalyst or a catalytic system with a chiral phosphoric acid. organic-chemistry.orgnih.gov These protocols allow for the synthesis of enantioenriched pyrrolidines with excellent diastereoselectivity under mild conditions. organic-chemistry.org

Another powerful desymmetrization strategy involves the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. acs.orgnih.gov By selecting the appropriate catalyst system, either C2- or C3-alkylated pyrrolidines can be synthesized with high efficiency and enantioselectivity (up to 97% ee). acs.orgnih.gov For instance, a cobalt bromide (CoBr₂) catalyst with a modified bisoxazoline (BOX) ligand facilitates the synthesis of C3-alkylated pyrrolidines. acs.orgnih.gov Biocatalytic desymmetrization using enzymes like amidases has also been successfully employed to hydrolyze meso pyrrolidine-2,5-dicarboxamides, yielding chiral 4-carbamoylpyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess. researchgate.net

Installation of the Isopropyl Group and Amine Functionalization

Once the chiral pyrrolidine core is established, the next steps involve introducing the isopropyl group at the N1 position and functionalizing the C3 position with an amine group.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, reductive amination can be used to install the isopropyl group. This would typically involve reacting (S)-pyrrolidin-3-amine with acetone (B3395972) in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com The reaction is often performed as a one-pot procedure under mildly acidic conditions. wikipedia.orgyoutube.com

Recent advancements have focused on developing more sustainable and efficient catalytic systems for reductive amination. For example, cobalt-based catalysts have been developed for the reductive amination of ketones and aldehydes using hydrogen gas as the reducing agent, operating under mild conditions. d-nb.info

Alkylation and Derivatization of Pyrrolidin-3-amine

Direct alkylation of the nitrogen atom of a pyrrolidine ring is another key method for introducing substituents. For the synthesis of this compound, this would involve the alkylation of (S)-pyrrolidin-3-amine or a protected version thereof with an isopropyl halide or another suitable electrophile.

While direct alkylation of amines can sometimes lead to over-alkylation, controlled conditions can favor the desired mono-alkylation product. masterorganicchemistry.com The reactivity of the pyrrolidine nitrogen can be influenced by the choice of solvent and base.

Furthermore, various catalytic methods for the α-alkylation of pyrrolidines have been developed. For instance, iridium-catalyzed enantioselective direct α-C(sp³)–H alkylation of saturated cyclic amines with alkenes has been reported, offering a way to introduce alkyl groups at the C2 position. bohrium.com While this specific example targets the C2 position, it highlights the ongoing development of advanced alkylation methods for cyclic amines. The alkylation of chiral, non-racemic, tricyclic pyrrolidinones via their lithium or sodium enolates has also been studied, demonstrating the feasibility of alkylating complex pyrrolidine systems with high diastereoselectivity. clockss.org

Chiral Pool and Auxiliary-Based Syntheses

The synthesis of enantiomerically pure compounds such as this compound often relies on strategies that introduce chirality in a controlled manner. Two established methods for achieving this are chiral pool synthesis and the use of chiral auxiliaries.

Chiral Pool Synthesis

This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. d-nb.info These molecules, which include amino acids, sugars, and terpenes, possess inherent stereogenic centers that can be incorporated into the target molecule, obviating the need for a resolution step or an asymmetric catalyst. d-nb.infotcichemicals.com The synthesis of chiral pyrrolidine derivatives frequently employs starting materials from the chiral pool.

For instance, a common precursor for chiral pyrrolidines is trans-4-hydroxy-L-proline, an amino acid derivative. One documented synthesis begins with the decarboxylation of trans-4-hydroxy-L-proline to yield (R)-3-Hydroxypyrrolidine. This intermediate can then undergo further functionalization to produce a variety of substituted pyrrolidines. Similarly, (R)-glyceraldehyde, readily accessible from D-mannitol, serves as a chiral starting block. beilstein-journals.org Chiral homoallylic amines can be prepared from imines derived from (R)-glyceraldehyde acetonides, which then cyclize to form 2-substituted pyrrolidines. beilstein-journals.org Amino acids such as D- or L-alanine are also valuable starting points for the stereoselective synthesis of trans-2,5-dimethylpyrrolidines. nih.gov

Chiral Auxiliary-Based Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com A good auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereocontrol. york.ac.uk

A prominent example in the synthesis of substituted pyrrolidines is the use of an N-tert-butanesulfinyl group. This chiral auxiliary allows for the highly diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides. nih.gov The reaction, often catalyzed by silver carbonate (Ag₂CO₃), can generate up to four stereogenic centers in the pyrrolidine ring with high regio- and diastereoselectivity. nih.gov The (S)-configuration of the sulfinyl group directs the formation of a specific absolute configuration in the final pyrrolidine product. nih.gov

The table below summarizes the results from a study on the diastereoselective 1,3-dipolar cycloaddition using an (S)-N-tert-butanesulfinyl auxiliary to create various substituted pyrrolidines. nih.gov

| Entry | Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Ph | 3aa | 83 | >95:5 |

| 2 | 4-MeC₆H₄ | 3ab | 75 | 90:10 |

| 3 | 4-MeOC₆H₄ | 3ac | 72 | 92:8 |

| 4 | 4-FC₆H₄ | 3ad | 70 | >95:5 |

| 5 | 4-ClC₆H₄ | 3ae | 65 | >95:5 |

| 6 | 4-BrC₆H₄ | 3af | 58 | >95:5 |

| 7 | 3-BrC₆H₄ | 3ag | 30 | 88:12 |

| 8 | 2-Thienyl | 3ah | 55 | 90:10 |

Yields are for the isolated major diastereoisomer. The reaction was catalyzed by Ag₂CO₃.

Other widely used chiral auxiliaries in asymmetric synthesis include oxazolidinones, pseudoephedrine, and camphor-based derivatives. wikipedia.org

Modular Synthesis Approaches to Substituted Chiral Pyrrolidines

Modular synthesis provides a powerful strategy for generating libraries of structurally diverse compounds from a set of common building blocks. This approach is particularly valuable for creating analogs of this compound, allowing for the systematic modification of the pyrrolidine scaffold to explore structure-activity relationships.

One innovative modular method is the "clip-cycle" synthesis, which produces 2,2- and 3,3-disubstituted pyrrolidines. core.ac.uk This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. core.ac.uk The thioester functional group in the product serves as a versatile handle for further diversification. core.ac.uk

The table below presents the results for the synthesis of various substituted pyrrolidines using this "clip-cycle" methodology. core.ac.uk

| Entry | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | 9a | 10a | 99 | 96:4 |

| 2 | 9b | 10b | 99 | 96:4 |

| 3 | 9c | 10c | 99 | 95:5 |

| 4 | 9d | 10d | 99 | 94:6 |

| 5 | 9e | 10e | 63 | 97:3 |

| 6 | 9f | 10f | 99 | 98:2 |

Yields are reported over two steps (metathesis and cyclization). Enantiomeric ratios were determined by chiral stationary phase HPLC.

Another modular approach allows for the synthesis of tuneable 2-substituted pyrrolidines from chiral homoallylic amines, which are derived from (R)-glyceraldehyde. beilstein-journals.org A sequential hydrozirconation/iodination reaction is employed to construct the pyrrolidine ring, and the substituent at the C2 position can be varied to modulate the properties of the resulting molecule. beilstein-journals.org

Furthermore, a highly efficient and modular synthesis of 2,5-diarylpyrrolidines has been developed. nih.gov This method relies on the sequential bisarylation of N-Boc-pyrrolidine, enabling the rapid creation of a range of both symmetrical and unsymmetrical analogs with consistently high selectivity. nih.gov Asymmetric [3+2] cycloaddition reactions using metal catalysis with chiral ligands also represent a robust and powerful method for the modular synthesis of enantioenriched pyrrolidines, capable of creating up to four stereocenters. ucd.ie

Design Principles for Chiral Amine Ligands

The design of effective chiral amine ligands for transition metal catalysis is guided by a set of established principles aimed at creating a well-defined and sterically influential chiral environment around the metal center. industrialchemistry.org This environment is crucial for differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.

Key design strategies include:

Steric Hindrance: The introduction of bulky substituents on the amine or at adjacent stereocenters creates a sterically demanding pocket around the metal. This steric bulk can effectively shield one face of the coordinated substrate, directing the attack of a reactant to the more accessible face. The isopropyl group on the nitrogen atom of this compound, for instance, would contribute to this steric environment.

Electronic Effects: The electronic properties of the ligand, influenced by the substituents, can modulate the reactivity of the metal center. Electron-donating groups can increase the electron density on the metal, which can be beneficial in certain catalytic cycles, such as oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal more electrophilic.

Bite Angle and Flexibility: For bidentate or polydentate ligands, the bite angle—the angle between the two coordinating atoms of the ligand and the metal center—is a critical parameter. It influences the geometry of the resulting metal complex and, consequently, the enantioselectivity. The rigidity or flexibility of the ligand backbone, such as the pyrrolidine ring, also plays a significant role in maintaining a defined chiral pocket.

Symmetry: The symmetry of a chiral ligand (e.g., C₂-symmetry or C₁-symmetry) can have a profound impact on the number of possible diastereomeric transition states. C₂-symmetric ligands are often favored as they can simplify the analysis of the reaction mechanism by reducing the number of competing transition states. industrialchemistry.org

Modularity: A modular ligand design allows for the systematic variation of different structural components of the ligand. This facilitates the fine-tuning of steric and electronic properties to optimize the catalyst's performance for a specific reaction and substrate.

Asymmetric Hydrogenation Mediated by this compound Complexes

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, where a prochiral unsaturated substrate is reduced with hydrogen gas in the presence of a chiral catalyst. While no specific data exists for this compound in this context, we can outline the general approach for evaluating such a ligand.

A hypothetical ruthenium or rhodium complex incorporating this compound would be tested in the hydrogenation of benchmark substrates, such as prochiral ketones or olefins. The effectiveness of the catalyst would be assessed based on the conversion of the starting material and the enantiomeric excess (ee) of the product.

Table 1: Hypothetical Data for Asymmetric Hydrogenation of Acetophenone

| Entry | Catalyst Precursor | Ligand | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) |

| 1 | [RuCl₂(PPh₃)₃] | This compound | Methanol | 50 | 25 | - | - |

| 2 | [Rh(COD)₂]BF₄ | This compound | THF | 20 | 25 | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no published research was found.

The data from such experiments would reveal the potential of the ligand to induce enantioselectivity. Further optimization of reaction conditions, including solvent, temperature, and pressure, would be necessary to maximize both catalytic activity and stereocontrol.

Cross-Coupling Reactions Utilizing this compound Ligands

Cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are fundamental C-C and C-heteroatom bond-forming reactions. The use of chiral ligands allows for the enantioselective variants of these transformations. A chiral amine ligand like this compound could potentially be employed in a palladium-catalyzed asymmetric cross-coupling reaction.

For example, in an asymmetric Suzuki coupling, the chiral ligand would coordinate to the palladium center and influence the stereochemical outcome of the reductive elimination step, where the new C-C bond is formed.

Table 2: Hypothetical Data for Asymmetric Suzuki Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Temp (°C) | Yield (%) | ee (%) |

| 1 | 1-bromo-naphthalene | Phenylboronic acid | Pd(OAc)₂ / this compound | K₃PO₄ | 80 | - | - |

| 2 | 1-chloro-naphthalene | 2-tolylboronic acid | Pd₂(dba)₃ / this compound | CsF | 100 | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no published research was found.

The success of such a reaction would depend on the ability of the ligand to create a chiral pocket that effectively discriminates between the two enantiotopic faces of the aryl halide or the organoboron reagent during the key bond-forming step.

Other Metal-Catalyzed Asymmetric Transformations (e.g., allylic substitutions)

Asymmetric allylic substitution is a versatile method for the construction of stereogenic centers. In this reaction, a nucleophile displaces a leaving group on an allylic substrate, with the stereochemistry being controlled by a chiral catalyst, typically based on iridium or palladium.

A chiral amine ligand like this compound could be evaluated in this context. The ligand would modulate the geometry and reactivity of the π-allyl-metal intermediate, thereby directing the nucleophilic attack to a specific terminus and face of the allyl system.

Table 3: Hypothetical Data for Asymmetric Allylic Alkylation

| Entry | Allylic Substrate | Nucleophile | Catalyst System | Base | Yield (%) | ee (%) |

| 1 | cinnamyl acetate | Dimethyl malonate | [Ir(COD)Cl]₂ / this compound | Cs₂CO₃ | - | - |

| 2 | 1,3-diphenylallyl acetate | Sodium diethyl malonate | Pd₂(dba)₃ / this compound | KOtBu | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no published research was found.

The regioselectivity (formation of branched vs. linear product) and the enantioselectivity would be key parameters in assessing the ligand's performance.

Organocatalytic Applications of S 1 Isopropylpyrrolidin 3 Amine Derivatives

Role of Pyrrolidine-Based Aminocatalysts in Enamine/Iminium Catalysis

Pyrrolidine-based secondary amines are fundamental to the field of aminocatalysis, primarily through two key activation modes: enamine and iminium ion catalysis. researchgate.netacs.org In enamine catalysis, the secondary amine reacts with a carbonyl compound, such as an aldehyde or ketone, to form a nucleophilic enamine intermediate. This activation strategy raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, facilitating its reaction with various electrophiles. acs.org

Conversely, in iminium catalysis, the secondary amine condenses with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to nucleophilic attack. acs.org The chiral environment provided by the pyrrolidine (B122466) scaffold, particularly with substituents at the C2 position, effectively controls the stereochemical outcome of the reaction by directing the approach of the nucleophile. acs.org

Asymmetric Michael Additions Catalyzed by (S)-1-Isopropylpyrrolidin-3-amine Derivatives

Asymmetric Michael additions are a cornerstone of carbon-carbon bond formation in organic synthesis, and derivatives of this compound have been employed as effective organocatalysts for these reactions. beilstein-journals.orgmasterorganicchemistry.com The fundamental mechanism involves the formation of a nucleophilic enamine from a donor molecule (e.g., an aldehyde or ketone) and the chiral amine catalyst. This enamine then adds to an electrophilic Michael acceptor, such as a nitroalkene or an α,β-unsaturated carbonyl compound. masterorganicchemistry.commdpi.com

The stereochemical outcome of the Michael addition is dictated by the chiral environment of the catalyst. The bulky isopropyl group on the nitrogen atom of this compound derivatives, in conjunction with other substituents on the pyrrolidine ring, creates a well-defined chiral pocket that directs the facial selectivity of the enamine's attack on the Michael acceptor.

Bifunctional catalysts derived from this compound, incorporating a hydrogen-bond donor moiety like thiourea (B124793), have shown enhanced reactivity and stereoselectivity. mdpi.com In these systems, the thiourea group can activate the Michael acceptor through hydrogen bonding, while the amine moiety forms the enamine, leading to a highly organized transition state and improved stereocontrol. beilstein-journals.orgmdpi.com The strategic placement of these functional groups allows for synergistic activation of both the nucleophile and the electrophile.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Thiourea-Based this compound Derivative

| Entry | Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn, %) |

| 1 | Propanal | (E)-β-Nitrostyrene | 99 | 9:1 | 99 |

| 2 | Butanal | (E)-β-Nitrostyrene | 98 | 9:1 | 98 |

| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 97 | 9:1 | 97 |

| 4 | Propanal | (E)-1-Nitro-2-(p-tolyl)ethene | 99 | 9:1 | 99 |

| 5 | Propanal | (E)-2-(4-chlorophenyl)-1-nitroethene | 99 | 9:1 | 99 |

This table presents data adapted from a study on the asymmetric Michael addition of various aldehydes to nitroalkenes, catalyzed by a chiral thiourea organocatalyst derived from a diamine. The results demonstrate high yields, diastereoselectivity, and enantioselectivity. mdpi.com

Asymmetric Aldol (B89426) Reactions with this compound Derived Organocatalysts

The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. nih.gov Organocatalysts derived from this compound have been successfully applied in these transformations. mdpi.com The catalytic cycle typically begins with the formation of a chiral enamine between the catalyst and a ketone donor. This enamine then attacks the carbonyl group of an aldehyde acceptor, followed by hydrolysis to release the aldol product and regenerate the catalyst. wikipedia.org

The design of the catalyst is critical for achieving high stereoselectivity. Prolinamide-based organocatalysts, which can be conceptually related to derivatives of this compound, often incorporate a hydrogen-bond-donating group. nih.govmdpi.com This group can interact with the aldehyde, orienting it for a facial-selective attack by the enamine. nih.gov The stereochemical outcome, whether syn or anti, is influenced by the geometry of the enamine and the transition state assembly.

For instance, catalysts with a trans-4-hydroxy group on the pyrrolidine ring have shown to positively influence enantioselectivity in aldol reactions, likely through the formation of an intermolecular hydrogen-bonding network. nih.gov The ability to reuse these catalysts for multiple cycles with only a slight decrease in enantiomeric excess highlights their stability and practical utility. nih.gov

Table 2: Asymmetric Aldol Reaction of Acetone (B3395972) with Aromatic Aldehydes

| Entry | Aldehyde | Catalyst Loading (mol%) | Additive | Yield (%) | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | 10 | Benzoic Acid | 60 | 52 (R) |

| 2 | 4-Nitrobenzaldehyde | 10 | Benzoic Acid | 85 | 48 (R) |

| 3 | 4-Chlorobenzaldehyde | 10 | Benzoic Acid | 70 | 45 (R) |

| 4 | 4-Methoxybenzaldehyde | 10 | Benzoic Acid | 55 | 35 (R) |

This table is based on findings from a study using (S)-proline-based organocatalysts in the asymmetric aldol reaction of acetone with various substituted benzaldehydes. The data showcases the yields and enantiomeric excesses achieved under optimized conditions. nih.gov

Diels-Alder Reactions and Other Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. wikipedia.orgmasterorganicchemistry.com Organocatalysis has provided a valuable avenue for achieving asymmetric Diels-Alder reactions. In this context, derivatives of this compound can catalyze the reaction between α,β-unsaturated aldehydes or ketones and dienes. The reaction proceeds through the formation of a chiral iminium ion from the dienophile and the secondary amine catalyst. beilstein-journals.org This activation lowers the LUMO of the dienophile, accelerating the cycloaddition and controlling the facial selectivity of the diene's approach. organic-chemistry.org

The stereochemical outcome of the Diels-Alder reaction is highly dependent on the structure of the catalyst. The substituents on the pyrrolidine ring create a chiral environment that effectively shields one face of the iminium ion, leading to the preferential formation of one enantiomer of the cycloadduct.

Beyond the classic Diels-Alder reaction, these catalysts can also mediate other cycloadditions. For example, [3+2] cycloadditions between N-ester acylhydrazones and enones have been achieved using bifunctional urea-tertiary amine catalysts, which share mechanistic principles with functionalized pyrrolidine systems. rsc.org Similarly, formal [2+2] cycloadditions between nitroalkenes and in situ generated dienes have been catalyzed by bifunctional pyrrolidine/squaramide catalysts. mdpi.com These examples underscore the versatility of aminocatalysis in promoting a variety of cycloaddition reactions.

Cooperative Dual Catalysis Involving this compound

Cooperative dual catalysis, where two distinct catalytic cycles operate in concert to enable a transformation not possible with either catalyst alone, has emerged as a powerful strategy in organic synthesis. researchgate.netnih.gov Derivatives of this compound can function as one of the catalytic partners in such systems.

A prominent example is the combination of aminocatalysis with photoredox catalysis. nih.gov In this scenario, the pyrrolidine-based catalyst activates a substrate via enamine or iminium ion formation, while a photocatalyst, upon excitation by light, generates a reactive intermediate through single-electron transfer. rsc.org This dual activation strategy has been successfully applied to a variety of transformations, including the enantioselective α-alkylation of aldehydes.

Another form of cooperative catalysis involves the partnership of an aminocatalyst with a metal catalyst. nih.gov For instance, the combination of a palladium catalyst with a chiral amine has enabled the enantioselective α-arylation of aldehydes. The palladium catalyst activates the aryl halide, while the amine generates the nucleophilic enamine. The two catalytic cycles are interconnected, with the enamine attacking the activated palladium complex to form the carbon-carbon bond. researchgate.net

These dual catalytic systems often exhibit synergistic effects, where the combination of the two catalysts leads to higher reactivity and stereoselectivity than would be expected from the simple sum of their individual effects. escholarship.org

Mechanistic Insights into Organocatalytic Cycles

Understanding the mechanistic details of organocatalytic cycles is crucial for the rational design of new catalysts and the optimization of reaction conditions. For reactions catalyzed by this compound derivatives, the key intermediates are the enamine and the iminium ion. nobelprize.orgacs.org

In the enamine cycle, the reaction of the secondary amine with a carbonyl compound forms the enamine, which is the key nucleophilic species. wikipedia.org Kinetic studies have revealed that in some peptide-catalyzed aldol reactions, the rate-limiting step is not the formation of the enamine, but rather the subsequent reaction of the enamine with the electrophile and the hydrolysis of the resulting imine. nih.gov This insight has allowed for a significant reduction in catalyst loading without compromising the reaction's efficiency. nih.gov

In the iminium ion cycle, the formation of the iminium ion from an α,β-unsaturated carbonyl compound and the amine catalyst is the initial activation step. acs.org The stability of this iminium ion relative to hydrolysis has been studied computationally, providing a ranking of the tendency of different carbonyl compounds to form these intermediates. acs.org

For bifunctional catalysts, the mechanism involves the simultaneous activation of both the nucleophile and the electrophile. mdpi.com For example, in a thiourea-based aminocatalyst, the thiourea moiety activates the electrophile through hydrogen bonding, while the amine forms the enamine. beilstein-journals.org The precise orientation of these two functional groups in the transition state is critical for achieving high stereoselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures of these transition states and rationalizing the observed stereochemical outcomes. researchgate.net

S 1 Isopropylpyrrolidin 3 Amine As a Chiral Building Block and Synthetic Intermediate

Stereoselective Introduction of the Pyrrolidine (B122466) Moiety into Complex Molecules

The pyrrolidine ring is a common structural motif in many biologically active compounds and natural products. (S)-1-Isopropylpyrrolidin-3-amine serves as a key precursor for introducing this chiral scaffold into larger molecular frameworks. The stereocenter at the 3-position of the pyrrolidine ring allows for the diastereoselective and enantioselective synthesis of more complex structures. elsevierpure.comnih.govyoutube.com

One common strategy involves the nucleophilic nature of the secondary amine within the pyrrolidine ring. This amine can participate in various carbon-nitrogen bond-forming reactions, such as alkylation, arylation, and conjugate additions, to append the pyrrolidine unit to a desired molecular backbone. The existing stereochemistry of the this compound directs the approach of the electrophile, leading to a high degree of stereocontrol in the product.

For instance, in the synthesis of certain pharmaceutical agents, the pyrrolidine moiety can be introduced by reacting this compound with a suitable electrophile, where the stereochemical outcome of the reaction is largely dictated by the chiral environment of the starting amine. This approach is crucial for obtaining the desired single enantiomer of the final product, which is often a regulatory requirement for chiral drugs. nih.gov

Functionalization and Derivatization Strategies for Advanced Intermediates

The versatility of this compound as a synthetic intermediate is further enhanced by the differential reactivity of its two amine groups. The secondary amine within the pyrrolidine ring and the primary amine at the 3-position can be selectively functionalized, allowing for the stepwise construction of advanced intermediates. nih.gov

Acylation and Silylation of the Amine Functionality

Acylation and silylation are common derivatization techniques used to protect or modify the amine groups of this compound. jfda-online.comresearchgate.netlabinsights.nl These reactions are often employed to modulate the reactivity of the amines or to introduce specific functional groups.

Acylation: The primary amine is generally more reactive towards acylating agents than the sterically hindered secondary amine. This difference in reactivity allows for the selective acylation of the primary amine using reagents like acid chlorides or anhydrides. This transformation can be used to introduce a variety of acyl groups, which can serve as protecting groups or as handles for further synthetic manipulations. Acylation can increase the volatility of the compound, which is beneficial for gas chromatography analysis. labinsights.nl

Silylation: Silylation reagents, such as trimethylsilyl (B98337) (TMS) derivatives, can be used to protect one or both amine groups. obrnutafaza.hrnih.gov The choice of silylating agent and reaction conditions can influence the selectivity of the reaction. Silylation increases the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography. obrnutafaza.hr

| Reaction Type | Reagent Class | Purpose | Reference |

|---|---|---|---|

| Acylation | Acid anhydrides, acyl halides | Protection of amine groups, introduction of functional groups, increased volatility. | jfda-online.comlabinsights.nl |

| Silylation | Trimethylsilyl (TMS) derivatives | Protection of amine groups, increased volatility and thermal stability. | obrnutafaza.hrnih.gov |

Formation of Schiff Bases and Metal Complexes

The primary amine functionality of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). scispace.comnih.govjptcp.comekb.eg These Schiff bases are versatile intermediates in their own right and can participate in a variety of transformations, including reductions to form secondary amines or cycloaddition reactions.

Furthermore, the nitrogen atoms of the pyrrolidine ring and the exocyclic amine can act as ligands, coordinating to metal centers to form metal complexes. scirp.orgbendola.comsphinxsai.comrsc.org The chirality of the this compound ligand can be transferred to the metal complex, which can then be used as a chiral catalyst in asymmetric synthesis. The coordination geometry and the nature of the metal ion can be fine-tuned to achieve high levels of stereocontrol in catalyzed reactions. bendola.com

Enantioselective Synthesis of Downstream Chiral Scaffolds

The primary application of this compound as a chiral building block is in the enantioselective synthesis of more complex chiral molecules. tue.nlbeilstein-journals.orgnih.govrsc.org By strategically incorporating this chiral amine into a synthetic route, chemists can control the stereochemical outcome of subsequent reactions, leading to the formation of a single desired enantiomer of the target molecule. nih.govthieme-connect.de

Mechanistic Investigations and Computational Studies

Elucidation of Stereodetermining Steps in Asymmetric Transformations

The stereochemical outcome of reactions catalyzed by chiral pyrrolidine (B122466) derivatives is often determined in the step where the new stereocenter is formed. Computational studies on related pyrrolidine-catalyzed reactions, such as Michael additions, have indicated that the origin of stereoselectivity is not always straightforwardly explained by the thermodynamic stability of the enamine intermediates. scilit.comnih.govresearchgate.net It has been proposed that the regio- and stereoselectivity may not be under thermodynamic control, but rather kinetic control, where the energy of the transition state leading to the product is the determining factor. scilit.comresearchgate.net

For instance, in the Michael addition of aldehydes or ketones to nitroolefins, the reaction proceeds through an enamine intermediate formed from the carbonyl compound and the pyrrolidine catalyst. The stereoselectivity of the subsequent C-C bond formation is dependent on the facial selectivity of the enamine attack on the nitroolefin. Theoretical investigations of similar systems suggest that a comprehensive analysis of the elementary steps of the reaction is necessary to elucidate the origin of stereoselectivity. scilit.comresearchgate.net

The following table summarizes key findings from computational studies on stereodetermining steps in pyrrolidine-catalyzed reactions.

| Reaction Type | Key Findings from Computational Studies |

| Michael Addition | Stereoselectivity is likely kinetically controlled, not thermodynamically. scilit.comresearchgate.net |

| Aldol (B89426) Reaction | The stereochemical outcome is influenced by the geometry of the enamine and the transition state of the C-C bond formation. |

| Mannich Reaction | The facial selectivity of the enamine attack on the imine is the crucial stereodetermining step. |

Transition State Analysis in Catalytic Cycles

Transition state analysis using DFT calculations has been pivotal in understanding the catalytic cycles of reactions involving pyrrolidine-based organocatalysts. mdpi.comresearchgate.net These studies focus on locating the transition state structures for the key bond-forming steps and analyzing the non-covalent interactions that stabilize them. In many cases, hydrogen bonding between the catalyst or a co-catalyst and the substrates plays a crucial role in orienting the reactants and lowering the activation energy for the desired stereochemical pathway. mdpi.com

For example, in bifunctional pyrrolidine catalysts that possess a hydrogen-bond donor group, DFT calculations have revealed transition state models where this group activates the electrophile while the pyrrolidine nitrogen forms the enamine with the nucleophile. mdpi.com This dual activation is a key feature that enhances both reactivity and stereoselectivity. The calculated transition state structures often reveal a network of hydrogen bonding interactions that lock the conformation of the reactants, leading to a highly ordered transition state and excellent stereocontrol. mdpi.com

Conformational Analysis of (S)-1-Isopropylpyrrolidin-3-amine and its Adducts

The conformational flexibility of the pyrrolidine ring and the orientation of its substituents are critical for its catalytic activity. The pyrrolidine ring can adopt various puckered conformations, and the substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

A key aspect of pyrrolidine-catalyzed reactions is the formation of enamine adducts with carbonyl compounds. The conformational analysis of these enamines is crucial for understanding the stereochemical outcome. Computational studies on pyrrolidine enamines have shown that both s-cis and s-trans conformers around the N-C(α) bond can be populated and are often close in energy. scilit.comresearchgate.net The relative stability of these conformers can be influenced by the substituents on both the pyrrolidine ring and the carbonyl compound.

The table below presents a summary of conformational preferences in pyrrolidine enamines based on computational studies.

| Conformer | Description | Relative Stability |

| s-cis | The double bond of the enamine is cis with respect to the C-N bond of the pyrrolidine ring. | Often similar in energy to the s-trans conformer. scilit.comresearchgate.net |

| s-trans | The double bond of the enamine is trans with respect to the C-N bond of the pyrrolidine ring. | Often similar in energy to the s-cis conformer. scilit.comresearchgate.net |

A thorough conformational sampling is therefore essential to accurately model the reactivity and selectivity of these catalysts. scilit.comresearchgate.net

Density Functional Theory (DFT) Calculations and Molecular Dynamics Simulations

DFT calculations have become a standard tool for investigating the mechanisms of organocatalytic reactions. acs.orgacs.orgnih.gov These calculations can provide valuable information on the geometries of reactants, intermediates, and transition states, as well as their relative energies. This allows for the construction of detailed energy profiles for the entire catalytic cycle, which can help to identify the rate-determining and stereodetermining steps. acs.org

Molecular dynamics (MD) simulations, on the other hand, can provide insights into the dynamic behavior of the catalytic system, including the conformational changes of the catalyst and its adducts, and the role of the solvent in the reaction. auburn.edu MD simulations can be particularly useful for sampling the conformational space of flexible molecules and for studying the interactions between the catalyst, substrates, and solvent molecules over time.

The combination of DFT and MD simulations can provide a powerful approach for understanding the complex factors that govern the efficiency and selectivity of organocatalytic reactions.

Chiral Recognition and Inductive Effects

Chiral recognition is the process by which a chiral catalyst distinguishes between the two enantiomers of a racemic substrate or the two enantiotopic faces of a prochiral substrate. acs.orgresearchgate.netresearchgate.netnih.govnih.govrsc.orgnih.govrsc.org In the case of this compound, the stereocenter at the 3-position of the pyrrolidine ring, along with the chiral environment created by the isopropyl group on the nitrogen, is responsible for chiral recognition.

The inductive effects of the substituents on the pyrrolidine ring can also play a role in modulating the reactivity and selectivity of the catalyst. The isopropyl group, being an electron-donating group, can increase the nucleophilicity of the nitrogen atom, which can influence the rate of enamine formation.

Bifunctional organocatalysts, which contain both a Lewis basic site (the amine) and a Lewis acidic or hydrogen-bond donor site, often exhibit enhanced stereoselectivity due to a more organized transition state. mdpi.comresearchgate.net The precise positioning of these functional groups allows for a cooperative activation of both the nucleophile and the electrophile, leading to a high degree of stereocontrol.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems Utilizing Pyrrolidine-Based Amines

The pyrrolidine (B122466) structure is a privileged scaffold in organocatalysis, and researchers are continuously developing new, tunable catalytic motifs. beilstein-journals.orgresearchgate.net A primary focus is the synthesis of novel pyrrolidine-based organocatalysts with varied steric and electronic properties to improve efficiency and selectivity in asymmetric transformations. beilstein-journals.orgmdpi.comnih.gov

One strategy involves introducing bulky substituents to create a more demanding steric environment around the catalytic center. For example, new pyrrolidine-based organocatalysts with a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Another approach is the development of bifunctional organocatalysts that incorporate an additional catalytic group to work in synergy with the pyrrolidine amine. acs.orgdoi.org For instance, a new class of chiral pyrrolidine catalysts featuring a pyridine (B92270) base component adjacent to the stereogenic center has been designed. acs.org The pyridine moiety is thought to facilitate enamine formation by abstracting a proton, while the resulting pyridinium (B92312) ring effectively shields one face of the enamine, leading to high enantio- and diastereoselectivity in Michael additions. acs.org Similarly, novel bifunctional organocatalysts combining L-prolinol with phenylisocyanate to form a carbamate (B1207046) have been developed. These have proven highly efficient in the asymmetric Michael addition of ketones to nitroolefins, yielding adducts with excellent stereoselectivity (up to >99% ee and >99:1 dr) without the need for additives. doi.org

The table below showcases examples of recently developed pyrrolidine-based catalytic systems and their performance in asymmetric reactions.

Table 1: Performance of Novel Pyrrolidine-Based Catalytic Systems

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Pyrrolidine with bulky C2 substituent | Michael addition | Up to 85% | Not Reported | beilstein-journals.org |

| Pyrrolidine-pyridine conjugate | Michael addition | High | High | acs.org |

Exploration of New Reaction Classes for Asymmetric Catalysis

While pyrrolidine-based catalysts are well-established for reactions like aldol (B89426) and Michael additions, a significant area of future research lies in expanding their application to new classes of asymmetric reactions. beilstein-journals.orgacs.orgbeilstein-journals.org This exploration is driven by the need for efficient and stereoselective methods to construct increasingly complex molecular architectures. benthamdirect.com

Researchers are investigating the use of these catalysts in aza-Michael reactions, which are crucial for forming C-N bonds and synthesizing nitrogen-containing compounds. beilstein-journals.org The development of organocatalysts that can effectively catalyze the addition of amines to α,β-unsaturated compounds with high enantioselectivity is a key objective. beilstein-journals.org

Furthermore, there is a growing interest in applying pyrrolidine-based catalysts to domino or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a three-component domino reaction to generate γ-nitro aldehydes has been developed using a combination of a chiral secondary amine catalyst and a multiple hydrogen bond donor catalyst. nih.gov This process involves the in situ formation of a nitroolefin followed by a conjugate addition, all orchestrated by the synergistic action of the catalytic system. nih.gov

The development of catalytic systems that can achieve enantioselective C-H amination is another exciting frontier. researchgate.net A multi-catalytic approach for asymmetric, radical C-H amination has been shown to provide access to chiral β-amino alcohols from a variety of simple alcohol starting materials. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of organocatalysis with continuous flow chemistry presents a significant opportunity to develop more sustainable, safer, and scalable synthetic processes. researchgate.netrecercat.catacs.org Flow chemistry offers numerous advantages, including rapid reaction times, enhanced safety, and easier scalability compared to traditional batch methods. rsc.orgmit.edu

The use of solid-supported or heterogenized organocatalysts is particularly promising for flow applications. recercat.cat Immobilizing the catalyst, such as a pyrrolidine-based amine, on a solid support allows for its easy separation from the product stream and potential for recycling, which is a key principle of green chemistry. recercat.catcinz.nz This approach addresses a common issue with homogeneous organocatalysts, which often require high loadings and can be difficult to separate from the reaction mixture. recercat.cat

Several research groups have demonstrated the successful implementation of organocatalytic reactions in continuous flow systems. researchgate.netresearchgate.net For example, the multistep synthesis of the drug (S)-rolipram has been achieved in a flow system utilizing heterogeneous catalysts, which eliminates the need for intermediate purification steps. beilstein-journals.org The development of flow processes for stereoselective reactions promoted by chiral organocatalysts is an active area of research, with the potential to produce enantiopure compounds free of metal contaminants. researchgate.netrecercat.cat

The benefits of combining organocatalysis and flow chemistry for greener synthesis are summarized below:

Improved Safety: Smaller reactor volumes in flow systems reduce the risks associated with hazardous reactions and reagents. mit.edu

Enhanced Efficiency: Flow reactors allow for precise control over reaction parameters like temperature and pressure, often leading to significantly reduced reaction times. mit.edu

Sustainability: The use of immobilized catalysts facilitates their reuse, and the continuous nature of flow processes can minimize solvent waste and energy consumption. recercat.catcinz.nz

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, a significant advantage over batch processing. recercat.catcinz.nz

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. mdpi.com Advanced spectroscopic techniques are playing an increasingly important role in elucidating the intricate details of organocatalytic reactions involving pyrrolidine-based amines. numberanalytics.comresearchgate.net

In situ spectroscopic methods, which analyze reactions as they happen, are particularly valuable for identifying and characterizing transient intermediates and determining the rate-limiting steps of a catalytic cycle. numberanalytics.comresearchgate.net Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide real-time information about the species present in the reaction mixture. numberanalytics.comuni-regensburg.de

For example, kinetic studies on peptide-catalyzed conjugate addition reactions have revealed that the rate-limiting steps are the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine, rather than the initial enamine formation. mdpi.com This insight allowed for a significant reduction in the catalyst loading required for the reaction. mdpi.com

Advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) are also being employed to detect and characterize low-concentration, short-lived intermediates that are below the standard NMR detection limit. uni-regensburg.de This method provides access to key information such as the chemical shifts, populations, and reaction kinetics of these elusive species, offering a more complete picture of the catalytic cycle. uni-regensburg.de

Mass spectrometry (MS) techniques, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are used to detect reactive intermediates in complex reaction mixtures. numberanalytics.commdpi.com Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have utilized mass spectrometry to identify probable copper-containing intermediates, providing evidence for the proposed reaction pathway. nih.govacs.orgresearchgate.net

The following table highlights key advanced spectroscopic techniques and their contributions to understanding organocatalytic mechanisms.

Table 2: Application of Advanced Spectroscopic Techniques in Mechanistic Studies

| Spectroscopic Technique | Information Gained | Reference |

|---|---|---|

| In situ NMR Spectroscopy | Real-time monitoring of species, kinetic data. | uni-regensburg.de |

| In situ IR Spectroscopy | Identification of functional groups and bonding changes. | researchgate.net |

| Chemical Exchange Saturation Transfer (CEST) NMR | Detection of low-concentration, transient intermediates. | uni-regensburg.de |

Q & A

Advanced Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a face shield for bulk handling .

- Ventilation : Operate in a fume hood to avoid inhalation of aerosols or vapors.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes with saline .

How can researchers assess the compound’s stability under varying experimental conditions?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Analyze degradation products via LC-MS.

- Incompatibility Testing : Avoid strong oxidizers and acids, which may induce hazardous reactions .

What methodologies are recommended for characterizing the compound’s physicochemical properties?

Basic Research Question

- Melting Point : Determine using a capillary tube apparatus.

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol.

- pKa Estimation : Use potentiometric titration or computational tools (e.g., ACD/Labs) .

How can this compound be evaluated as a chiral ligand in asymmetric catalysis?

Advanced Research Question

- Catalytic Screening : Test in model reactions (e.g., asymmetric hydrogenation of ketones).

- Enantiomeric Excess (ee) Analysis : Monitor reaction outcomes via chiral GC or HPLC.

- X-ray Crystallography : Resolve ligand-metal complexes to confirm binding modes .

What experimental designs are suitable for studying metabolic stability in biological systems?

Advanced Research Question

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Studies : Use fluorometric assays to assess interactions with cytochrome P450 enzymes.

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) for structural elucidation .

What storage conditions are critical to prevent decomposition of this compound?

Basic Research Question

- Store in airtight containers under inert gas (argon/nitrogen) at -20°C.

- Protect from moisture and light by using amber glass vials.

- Regularly monitor purity via HPLC to detect early degradation .

How can computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs).

- Molecular Dynamics (MD) Simulations : Assess binding stability over nanoseconds.

- Pharmacophore Mapping : Identify critical interaction sites (e.g., amine groups) for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.